molecular formula C10H12N2O2S B1414608 2-(Cyclopentylsulfanyl)pyrimidine-5-carboxylic acid CAS No. 1879597-19-9

2-(Cyclopentylsulfanyl)pyrimidine-5-carboxylic acid

Cat. No. B1414608
M. Wt: 224.28 g/mol
InChI Key: DBAAVGJIJNAGJT-UHFFFAOYSA-N
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Description

2-(Cyclopentylsulfanyl)pyrimidine-5-carboxylic acid (2-CPS) is a sulfur-containing heterocyclic compound that is found in a variety of natural products. 2-CPS has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-fungal, and anti-viral activities. Additionally, 2-CPS has been found to have potential applications in the pharmaceutical industry, as well as in the fields of agriculture, food, and cosmetics.

Scientific Research Applications

Metal Complex Synthesis

Research by Świderski et al. (2019) explores the synthesis and characterization of metal complexes with pyrimidine-2-carboxylic (2PCA) and pyrimidine-5-carboxylic (5PCA) acids. These complexes were examined using various methods including thermal analysis, X-ray, and spectroscopic techniques. The study provides insights into the structural and thermal properties of these metal complexes, which could be relevant for applications in material science and coordination chemistry (Świderski et al., 2019).

Novel Pyrimidine Scaffolds

Schmitt et al. (2017) developed a new strategy using fluorinated acetoacetates and malononitrile to create novel pyrimidine scaffolds, including carboxylic acid analogues. This method holds potential for medicinal and agrochemical research, offering a pathway to synthesize new compounds with a variety of applications (Schmitt et al., 2017).

Antioxidant Activity

The synthesis and antioxidant properties of pyridopyrimidines, including 5-aryl-4-oxo-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acids, were investigated by Quiroga et al. (2016). The study provides a solvent-free, environmentally friendly methodology for synthesizing these compounds, highlighting their potential in developing new antioxidants (Quiroga et al., 2016).

Synthesis of Novel Compounds

Nishimura et al. (2011) described the synthesis of novel pyrimidine-5-carboxylic acid esters, exploring their structural properties. This research contributes to the development of new chemical entities with potential applications in various scientific fields (Nishimura et al., 2011).

Solar Cell Applications

Wu et al. (2015) reported the use of pyrimidine-2-carboxylic acid in dye-sensitized solar cells. Their study demonstrates the effectiveness of this compound as an electron-accepting and anchoring group, leading to improved solar cell efficiency (Wu et al., 2015).

properties

IUPAC Name

2-cyclopentylsulfanylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c13-9(14)7-5-11-10(12-6-7)15-8-3-1-2-4-8/h5-6,8H,1-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAAVGJIJNAGJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=NC=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopentylsulfanyl)pyrimidine-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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